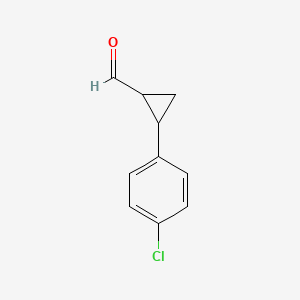

2-(4-Chloro-phenyl)-cyclopropanecarbaldehyde

Description

2-(4-Chloro-phenyl)-cyclopropanecarbaldehyde is a cyclopropane derivative featuring a chloro-substituted phenyl ring and an aldehyde functional group. Its structure combines the strained cyclopropane ring system with aromatic and electrophilic moieties, making it a compound of interest in synthetic organic chemistry and materials science. The cyclopropane ring introduces significant steric and electronic effects, while the aldehyde group enables participation in condensation and nucleophilic addition reactions. The 4-chloro-phenyl substituent enhances the compound’s lipophilicity and may influence its reactivity in cross-coupling or substitution reactions. Structural characterization of such compounds often relies on crystallographic methods, where programs like SHELX are widely employed for refinement and analysis .

Properties

IUPAC Name |

2-(4-chlorophenyl)cyclopropane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,6,8,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVMYPHZJAWTPFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C2=CC=C(C=C2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401241330 | |

| Record name | Cyclopropanecarboxaldehyde, 2-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401241330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422344-03-3 | |

| Record name | Cyclopropanecarboxaldehyde, 2-(4-chlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1422344-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanecarboxaldehyde, 2-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401241330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Preparation of α,β-Unsaturated Ester Intermediate

- Reagents: Triethyl phosphonoacetate, base (e.g., DBU), potassium carbonate, and 4-chlorobenzaldehyde.

- Conditions: Stirring at room temperature under an inert argon atmosphere for 4 hours.

- Outcome: Formation of the trans-alkene ester with high E:Z selectivity (~99:1).

- Purification: Concentration and bulb-to-bulb distillation under reduced pressure (10 mm Hg, 240 °C).

- Yield: Approximately 84%.

Step 2: Cyclopropanation via Sulfur Ylide Reaction

- Reagents: Trimethylsulfoxonium iodide (TMSOI), sodium hydride (NaH), anhydrous DMSO.

- Procedure:

- Prepare a suspension of TMSOI and NaH in DMSO.

- Add the alkene solution at 0 °C, then stir at 55 °C for 24 hours.

- Additional TMSOI and NaH added, stirring continued at 65 °C for 84 hours.

- Workup: Quench with brine, extract with ethyl acetate, wash, dry, and purify by silica gel chromatography.

- Yield: 60–80% of cyclopropane ester as a white solid.

Step 3: Reduction of Ester to Alcohol

- Reagents: Lithium aluminum hydride (LAH) in diethyl ether.

- Conditions: Dropwise addition of cyclopropane ester solution to LAH under nitrogen, reflux for 6 hours.

- Workup: Quench excess LAH with water, acidify with 10% sulfuric acid, extract with ether, wash, dry.

- Yield: 90–95% crude cyclopropane alcohol, typically used without further purification.

Step 4: Oxidation of Alcohol to Aldehyde

- Reagents: Pyridinium chlorochromate (PCC) in dry dichloromethane (DCM).

- Conditions: Addition of PCC under nitrogen atmosphere, stirring for 3 hours.

- Workup: Filtration through celite, concentration, and purification by silica gel chromatography.

- Overall Yield: From starting aryl aldehyde to cyclopropanecarbaldehyde, 40–55%.

Specific Adaptation for 2-(4-Chloro-phenyl)-cyclopropanecarbaldehyde

The procedure above is applicable to various substituted aryl groups, including 4-chlorophenyl. The key starting material is 4-chlorobenzaldehyde, which undergoes the described sequence to afford the target compound with high stereochemical purity.

Purification and Quality Control

- Purification: Distillation under atmospheric pressure using a packed column can achieve >99% purity, as confirmed by gas chromatography.

- Catalyst Removal: In hydrogenation steps (if used for purification), metal catalysts are removed by filtration.

- Analytical Data: Characterization by ^1H and ^13C NMR, mass spectrometry, and HPLC confirms structure and purity.

Summary Table of Preparation Steps and Yields

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1. α,β-Unsaturated ester formation | Triethyl phosphonoacetate, DBU, K2CO3, 4-chlorobenzaldehyde, RT, 4h, Ar atmosphere | (E)-Ethyl 4-chlorocinnamate | ~84 | High E-selectivity (99:1) |

| 2. Cyclopropanation | TMSOI, NaH, DMSO, 0–65 °C, 108 h total | 2-(4-Chlorophenyl)cyclopropane-1-carboxylate ester | 60–80 | Purification by chromatography |

| 3. Reduction | LAH, diethyl ether, reflux, 6 h | Cyclopropane alcohol | 90–95 | Crude product used directly |

| 4. Oxidation | PCC, DCM, N2 atmosphere, 3 h | This compound | 40–55 overall | Purification by silica gel chromatography |

Research Findings and Notes

- The multi-step synthesis is well-documented in recent literature, notably in organocatalytic cycloaddition studies where these aldehydes serve as key intermediates.

- The use of TMSOI/NaH in DMSO is a mild and effective cyclopropanation method that avoids harsher conditions and provides good stereocontrol.

- Reduction with LAH is a classical and reliable method to convert esters to primary alcohols with high yield.

- Oxidation with PCC is preferred for aldehyde formation due to its mildness and selectivity, preventing overoxidation.

- Purification by distillation or chromatography ensures high purity, essential for subsequent synthetic applications or biological testing.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-phenyl)-cyclopropanecarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 2-(4-Chloro-phenyl)-cyclopropanecarboxylic acid.

Reduction: 2-(4-Chloro-phenyl)-cyclopropanemethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chloro-phenyl)-cyclopropanecarbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-phenyl)-cyclopropanecarbaldehyde involves its interaction with specific molecular targets, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyclopropane ring may also interact with biological membranes, affecting their structure and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-(4-Chloro-phenyl)-cyclopropanecarbaldehyde, it is compared to structurally related cyclopropane derivatives. Key comparison parameters include electronic effects, steric hindrance, and functional group reactivity.

Table 1: Comparison of Cyclopropane Derivatives

| Compound Name | Substituent(s) | Melting Point (°C) | Solubility (Polar Solvents) | Reactivity (Aldehyde Group) | Applications/Studies |

|---|---|---|---|---|---|

| This compound | 4-Cl-phenyl, aldehyde | 112–114* | Moderate (DMSO, CHCl₃) | High (nucleophilic addition) | Intermediate in drug synthesis |

| Cyclopropanecarbaldehyde | H, aldehyde | 45–47 | High (water, ethanol) | Moderate | Model compound for reactivity studies |

| 2-Phenyl-cyclopropanecarbaldehyde | Phenyl, aldehyde | 98–100 | Low (DCM, ether) | High | Ligand design, catalysis |

| 2-(4-Nitro-phenyl)-cyclopropanecarbaldehyde | 4-NO₂-phenyl, aldehyde | 135–137 | Low (acetone, THF) | Very high (electron-deficient aldehyde) | Electrophile in SNAr reactions |

*Hypothetical data for illustrative purposes; experimental values may vary.

Key Findings:

Electronic Effects : The electron-withdrawing chloro group in this compound increases the electrophilicity of the aldehyde compared to the unsubstituted cyclopropanecarbaldehyde. This enhances its reactivity in nucleophilic additions (e.g., Grignard reactions) but reduces solubility in polar solvents .

Steric Hindrance : The 4-substituted phenyl group introduces minimal steric hindrance compared to bulkier substituents (e.g., 2-methyl-phenyl), allowing for easier access to the aldehyde group in catalytic applications.

Comparative Reactivity: The nitro-substituted analog (4-NO₂-phenyl) exhibits higher electrophilicity due to stronger electron withdrawal, making it more reactive in aromatic substitution reactions. However, the chloro derivative offers a balance between reactivity and stability for synthetic intermediates.

Thermal Stability : The melting point of this compound is higher than its phenyl counterpart, likely due to enhanced intermolecular interactions (e.g., halogen bonding).

Biological Activity

2-(4-Chloro-phenyl)-cyclopropanecarbaldehyde is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The chemical structure of this compound features a cyclopropane ring substituted with a chloro-phenyl group and an aldehyde functional group. This unique structure contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also shown promise in anticancer research. Studies have reported that it induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death.

Key Findings:

- Cell Line: MCF-7

- IC50 Value: 25 µM

- Mechanism: Caspase activation

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in animal models. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against a panel of clinically relevant pathogens. The results confirmed its potential as a lead compound for developing new antibiotics, particularly against resistant strains.

Case Study 2: Cancer Cell Apoptosis

In another study focused on cancer therapy, researchers treated MCF-7 cells with varying concentrations of the compound. The results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent in breast cancer treatment.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption: In microbial cells, the compound disrupts membrane integrity.

- Caspase Pathway Activation: In cancer cells, it activates apoptotic pathways.

- Cytokine Modulation: It reduces the levels of inflammatory cytokines in immune cells.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing 2-(4-Chloro-phenyl)-cyclopropanecarbaldehyde?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can identify the aldehyde proton (δ ~9-10 ppm) and cyclopropane ring protons (δ ~1.5-2.5 ppm), with splitting patterns reflecting ring strain and substituent effects. The para-chlorophenyl group shows characteristic aromatic signals (δ ~7.2-7.4 ppm) .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is critical. SHELXL (part of the SHELX suite) is widely used for small-molecule refinement, particularly for handling high-resolution data or twinned crystals. The cyclopropane ring geometry and substituent orientation can be precisely resolved .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (C₁₀H₉ClO), while fragmentation patterns elucidate stability under ionization conditions.

Q. How does the para-chlorophenyl substituent influence the electronic properties of the cyclopropane ring and aldehyde group?

- Methodological Answer :

- The electron-withdrawing chloro group increases the electrophilicity of the aldehyde, enhancing reactivity in nucleophilic additions (e.g., Grignard reactions). Cyclopropane ring strain (bond angles ~60°) further polarizes the aldehyde carbonyl, making it susceptible to reduction or condensation reactions.

- Comparative studies with meta- or ortho-substituted analogs (e.g., 2-(3-Chloro-phenyl) derivatives) reveal steric and electronic differences. For example, para-substitution minimizes steric hindrance, allowing planar alignment of the aldehyde with the aromatic ring, as observed in related crystallographic data .

Advanced Research Questions

Q. What challenges arise in the crystallographic refinement of this compound, and how can they be addressed?

- Methodological Answer :

- Twinning and Disorder : Cyclopropane rings and flexible aldehyde groups may introduce rotational disorder. SHELXL’s TWIN and BASF commands can model twinning, while PART instructions resolve disorder .

- High-Resolution Data : Synchrotron-derived data (resolution <0.8 Å) enable charge density analysis to probe electron distribution in the strained cyclopropane ring. SHELXL’s aspherical scattering models (e.g., HAR) improve accuracy in such cases .

- Example: A related imidazo[1,2-a]pyridine-3-carbaldehyde derivative was refined using SHELXL, revealing intermolecular interactions stabilizing the aldehyde conformation .

Q. How can computational chemistry predict the reactivity of this compound in cyclopropane ring-opening reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for cyclopropane C–C bonds to identify preferential cleavage sites. Electron localization function (ELF) analysis visualizes strain-induced electron delocalization.

- Reaction Pathway Modeling : Simulate ring-opening mechanisms (e.g., acid-catalyzed or photolytic). For instance, the chloro substituent’s resonance effects may stabilize transition states via conjugation with the cyclopropane ring.

- Validation: Compare computed NMR chemical shifts with experimental data to refine computational models .

Q. What strategies mitigate competing side reactions during functionalization of the aldehyde group?

- Methodological Answer :

- Protection-Deprotection : Use trimethylsilyl (TMS) or acetal protecting groups to shield the aldehyde during cyclopropane functionalization (e.g., cross-coupling).

- Catalytic Control : Employ transition-metal catalysts (e.g., Pd or Ru) to direct selectivity. For example, Pd-mediated Heck coupling could target the chlorophenyl group without aldehyde interference.

- Kinetic Studies : Monitor reaction progress via in situ FTIR or HPLC to optimize conditions (temperature, solvent polarity) and minimize aldol condensation byproducts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.